molecular formula C11H14O3 B1674401 Galiellalacton CAS No. 133613-71-5

Galiellalacton

Katalognummer: B1674401
CAS-Nummer: 133613-71-5
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: SOIISBQQYAGDKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Galiellalactone is a secondary fungal metabolite first isolated from the ascomycete Galiella rufa. This compound is notable for its unique [5,5,6]-fused tricyclic ring system and the presence of an α,β-unsaturated lactone ring, which acts as a Michael acceptor. Galiellalactone has garnered significant interest due to its diverse bioactivities, including anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer properties .

Wissenschaftliche Forschungsanwendungen

Research Findings

  • Prostate Cancer
    • Galiellalactone has been shown to induce apoptosis in prostate cancer cells expressing active phosphorylated STAT3. In studies involving androgen-insensitive cell lines such as DU145 and PC-3, it was found that galiellalactone effectively inhibited STAT3-mediated luciferase activity and reduced the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL .
    • In vivo studies demonstrated that galiellalactone significantly suppressed tumor growth in xenograft models of prostate cancer, achieving a 42% reduction in tumor volume .
  • Triple-Negative Breast Cancer
    • Galiellalactone analogues have been developed to enhance its efficacy against triple-negative breast cancer (TNBC). For instance, SG-1721, a novel analogue, was found to inhibit STAT3 signaling effectively, leading to increased apoptosis when combined with radiotherapy . This combination treatment showed promise in attenuating tumor growth in breast xenograft models.
  • Cancer Stem Cells
    • Research indicates that galiellalactone can reduce the proportion of aldehyde dehydrogenase-positive (ALDH+) prostate cancer stem-like cells, which are associated with tumorigenicity and resistance to conventional therapies. Treatment with galiellalactone led to a significant decrease in ALDH+ cells in both DU145 and LNCaP cell lines . This effect suggests its potential role in targeting cancer stem cells within tumors.

Table 1: Summary of Galiellalactone's Effects on Cancer Cell Lines

Cancer TypeCell LineMechanism of ActionKey Findings
Prostate CancerDU145Inhibition of STAT3 signalingInduced apoptosis; reduced tumor growth by 42%
PC-3Inhibition of STAT3-mediated gene expressionReduced Bcl-2 and Cyclin D1 levels
Triple-Negative Breast CancerMDA-MB-231Inhibition of STAT3 signalingEnhanced apoptotic effect with radiotherapy
SG-1721 (analogue)Targeting p-STAT3Significant tumor growth attenuation

Wirkmechanismus

Galiellalactone, also known as (4R,7R,9S,11S)-11-Hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one, is a secondary fungal metabolite . This compound has been found to exhibit various bioactivities, including anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer activities .

Target of Action

The primary targets of Galiellalactone are the Signal Transducer and Activator of Transcription 3 (STAT3) and Ataxin-7 . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis . Ataxin-7 is a new target protein that forms a covalent bond with the probe in intact cells via the Cys-129 residue .

Mode of Action

Galiellalactone acts as a Michael acceptor . It is a cysteine-reactive inhibitor that covalently binds to one or several cysteines on STAT3 . This binding blocks STAT3 from binding to DNA, thereby inhibiting its function .

Biochemical Pathways

Galiellalactone affects the ATM/ATR pathway in prostate cancer cells . It induces cell cycle arrest in the G2/M phase, caspase-dependent apoptosis, and also affects the microtubule organization and migration ability in DU145 cells .

Pharmacokinetics

The unique structural feature of galiellalactone, along with its excellent bioactivities, suggests that it may have good bioavailability .

Result of Action

Galiellalactone significantly reduces the viability of docetaxel-resistant and patient-derived spheres . Moreover, it suppresses the viability and the ability to form colonies and spheres of CSCs isolated from DU145 cells . It also induces apoptosis in malignant hormone-refractory prostate cancer cell lines in vitro and suppresses cancer cell xenograft growth in vivo .

Action Environment

It is known that galiellalactone was first isolated from ascomycetes galiella rufa, found in dead wood in chile . This suggests that the compound may be stable in a variety of environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of galiellalactone involves several key steps, including ring-closing enyne metathesis and intramolecular Diels–Alder reactions. One approach starts with dienyne, which undergoes ring-closing enyne metathesis using Grubbs second-generation catalyst, followed by deketalization, oxidative cleavage of the diol, and Wittig olefination .

Industrial Production Methods: While industrial production methods for galiellalactone are not extensively documented, the synthetic routes developed in research laboratories provide a foundation for potential scale-up. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Galiellalactone is a fungal metabolite that has garnered significant attention in cancer research due to its potent biological activity, particularly as an inhibitor of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3). This compound has been studied for its potential therapeutic applications, especially in the context of prostate cancer and other malignancies where STAT3 plays a critical role in tumor progression and resistance to therapy.

Galiellalactone functions primarily by irreversibly binding to STAT3, preventing its interaction with DNA and inhibiting downstream signaling pathways essential for cancer cell survival and proliferation. The compound has been shown to covalently modify specific cysteine residues in the STAT3 protein, leading to a reduction in its transcriptional activity without affecting its phosphorylation state .

Key Findings:

  • Cysteine Modification : Galiellalactone binds covalently to cysteine residues (Cys-367, Cys-468, Cys-542) in STAT3 .
  • Inhibition of DNA Binding : The compound inhibits STAT3's ability to bind DNA, thereby blocking its transcriptional activity .
  • Induction of Apoptosis : Treatment with galiellalactone induces apoptosis in prostate cancer cells expressing active STAT3, particularly in androgen-insensitive cell lines such as DU145 .

Effects on Cancer Stem Cells

Recent studies have highlighted the efficacy of galiellalactone against cancer stem cells (CSCs), which are often resistant to conventional therapies. In vitro experiments demonstrated that galiellalactone significantly reduced the viability of docetaxel-resistant prostate CSCs and inhibited their ability to form colonies and spheres . This suggests that galiellalactone may be a valuable agent in overcoming treatment resistance in prostate cancer.

In Vivo Studies

In vivo experiments using xenograft models have shown that galiellalactone can effectively reduce tumor growth. For instance, daily administration of galiellalactone resulted in a 42% reduction in tumor growth in mice bearing DU145 xenografts . These findings support the potential of galiellalactone as a therapeutic candidate for hormone-refractory prostate cancer.

Summary of Biological Activities

Activity Description
STAT3 Inhibition Irreversibly binds to STAT3, blocking DNA binding and transcriptional activity.
Induction of Apoptosis Triggers caspase-dependent apoptosis in prostate cancer cells.
Cell Cycle Arrest Induces G2/M phase arrest in cancer cells, disrupting normal cell cycle progression.
Anti-Cancer Stem Cell Activity Reduces viability and colony formation ability of docetaxel-resistant CSCs.
Tumor Growth Inhibition Demonstrated significant reduction in tumor growth in xenograft models.

Case Studies

  • Prostate Cancer Treatment : A study demonstrated that galiellalactone inhibits the viability of docetaxel-resistant prostate cancer spheres derived from patient samples, indicating its potential use in treating resistant forms of the disease .
  • Combination Therapy Potential : In combination with enzalutamide (ENZ), galiellalactone showed enhanced effects on reducing cell proliferation and PSA levels in enzalutamide-resistant prostate cancer models, suggesting synergistic potential .

Eigenschaften

IUPAC Name

11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIISBQQYAGDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC3C2(C(=C1)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395194
Record name Galiellalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133613-71-5
Record name Galiellalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galiellalactone
Reactant of Route 2
Galiellalactone
Reactant of Route 3
Galiellalactone
Reactant of Route 4
Galiellalactone
Reactant of Route 5
Galiellalactone
Reactant of Route 6
Galiellalactone
Customer
Q & A

Q1: What is the primary molecular target of galiellalactone?

A1: Galiellalactone directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [, , , , , , ]

Q2: How does galiellalactone interact with STAT3?

A2: Galiellalactone acts as a cysteine-reactive inhibitor, forming a covalent bond with one or more cysteine residues on the STAT3 protein. [, ]

Q3: What are the downstream consequences of galiellalactone binding to STAT3?

A3: Binding of galiellalactone prevents STAT3 from binding to DNA, effectively blocking its transcriptional activity. This inhibition disrupts STAT3 signaling pathways. [, ]

Q4: What is the significance of STAT3 as a therapeutic target in cancer?

A4: STAT3 is frequently found to be constitutively active in various cancers, including prostate cancer. This constitutive activation contributes to tumor growth, drug resistance, and metastasis. [, , , , , ]

Q5: What are the observed effects of galiellalactone on prostate cancer cells?

A5: Galiellalactone has demonstrated the ability to inhibit the proliferation of prostate cancer cells that express activated STAT3. Additionally, it can induce apoptosis in these cells. [, , , , , , ]

Q6: How does galiellalactone affect prostate cancer stem cell-like cells?

A6: Galiellalactone has shown promising results in targeting prostate cancer stem cell-like cells, a subpopulation of cells implicated in tumor recurrence and resistance to conventional therapies. It has been shown to decrease the proportion of these cells and induce apoptosis. [, , ]

Q7: Beyond its effects on cell proliferation and apoptosis, how else does galiellalactone impact cancer cells?

A7: Research suggests that galiellalactone can affect microtubule organization and subsequently hinder the migration ability of prostate cancer cells. [] It may also activate the ATM/ATR-mediated DNA damage response (DDR) pathway, leading to cell cycle arrest and impacting DNA repair mechanisms. []

Q8: What is the significance of galiellalactone's effect on the tumor microenvironment?

A8: Galiellalactone has been shown to inhibit the generation of Myeloid-Derived Suppressor Cells (MDSCs) from monocytes. MDSCs are known to contribute to immunosuppression within the tumor microenvironment, and their inhibition could enhance antitumor immunity. [, ]

Q9: What is the molecular formula and weight of galiellalactone?

A9: The molecular formula of galiellalactone is C15H18O3, and its molecular weight is 246.30 g/mol. [, ]

Q10: What are the key structural features of galiellalactone?

A10: Galiellalactone features a [, , ]-tricyclic ring system, including a lactone moiety and a double bond. [, , , ]

Q11: How do structural modifications affect the activity of galiellalactone analogues?

A11: Research on galiellalactone analogues has explored modifications at various positions on the molecule, particularly at C-4 and C-7. These modifications have been shown to impact the compound's activity and potency. [, , ]

Q12: Have any galiellalactone analogues shown improved activity?

A12: Yes, analogues like SG-1709 and SG-1721 have demonstrated greater potency in inhibiting STAT3 phosphorylation compared to the parent compound. []

Q13: What strategies have been explored to improve the stability and bioavailability of galiellalactone?

A14: Prodrug strategies have been employed to enhance the drug-like properties of galiellalactone. Notably, GPA512, a thiol adduct prodrug, has shown promising results in in vitro and in vivo studies, exhibiting improved stability and bioavailability compared to the parent compound. [, ]

Q14: What in vitro models have been used to investigate the activity of galiellalactone?

A15: Various in vitro models, including cell lines derived from prostate cancer and other cancer types, have been employed to study the effects of galiellalactone. These studies have provided insights into its mechanism of action, impact on cell proliferation, apoptosis induction, and effects on signaling pathways. [, , , , , , , , , , , , ]

Q15: What in vivo models have been used to evaluate the efficacy of galiellalactone?

A16: Preclinical studies have utilized xenograft models, particularly in mice, to assess the in vivo efficacy of galiellalactone and its prodrugs. These studies have demonstrated the compound's ability to suppress tumor growth and metastasis. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.